

# mass spectrometry of 1,2-bis(dibromomethyl)benzene

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## Compound of Interest

Compound Name: 1,2-Bis(dibromomethyl)benzene

Cat. No.: B1266051

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An In-depth Technical Guide to the Mass Spectrometry of **1,2-bis(dibromomethyl)benzene**

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of complex molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for determining the molecular weight and fragmentation pattern of chemical compounds, thereby providing critical insights into their structure. This guide focuses on the mass spectrometric analysis of **1,2-bis(dibromomethyl)benzene**, a highly brominated aromatic compound.

## Introduction to 1,2-bis(dibromomethyl)benzene

**1,2-bis(dibromomethyl)benzene** is a halogenated aromatic hydrocarbon with the chemical formula C<sub>8</sub>H<sub>6</sub>Br<sub>4</sub>.<sup>[1]</sup> Its structure consists of a benzene ring substituted with two adjacent dibromomethyl (-CHBr<sub>2</sub>) groups. The presence of four bromine atoms and the benzylic C-Br bonds significantly influences its behavior in mass spectrometry, leading to characteristic fragmentation patterns and isotopic distributions. This compound and its isomers are valuable in synthetic organic chemistry, often used as precursors for various larger molecules and materials.

## Molecular Properties

A summary of the key molecular properties of **1,2-bis(dibromomethyl)benzene** is presented below.

Property	Value
Chemical Formula	C8H6Br4
Molecular Weight	421.75 g/mol <a href="#">[1]</a>
IUPAC Name	1,2-bis(dibromomethyl)benzene <a href="#">[1]</a>
Synonyms	alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene <a href="#">[1]</a>
CAS Number	13209-15-9 <a href="#">[1]</a>
Appearance	Light brown crystalline solid

## Mass Spectrometry Analysis

Electron Ionization (EI) is a commonly employed technique for the analysis of relatively stable, volatile organic compounds like **1,2-bis(dibromomethyl)benzene**. In a typical EI-MS procedure, the sample is bombarded with high-energy electrons (usually 70 eV), causing the molecule to ionize and form a molecular ion ( $M^{+\bullet}$ ), which then undergoes fragmentation.

## Isotopic Pattern

A defining feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes,  $79\text{Br}$  and  $81\text{Br}$ , with a near 1:1 natural abundance. Consequently, any fragment containing 'n' bromine atoms will appear as a cluster of ' $n+1$ ' peaks, with intensities following a binomial distribution. For the molecular ion of **1,2-bis(dibromomethyl)benzene** (containing four bromine atoms), a characteristic five-peak cluster ( $M^+$ ,  $M+2$ ,  $M+4$ ,  $M+6$ ,  $M+8$ ) would be expected, with relative intensities of approximately 1:4:6:4:1.

## Fragmentation Pathway

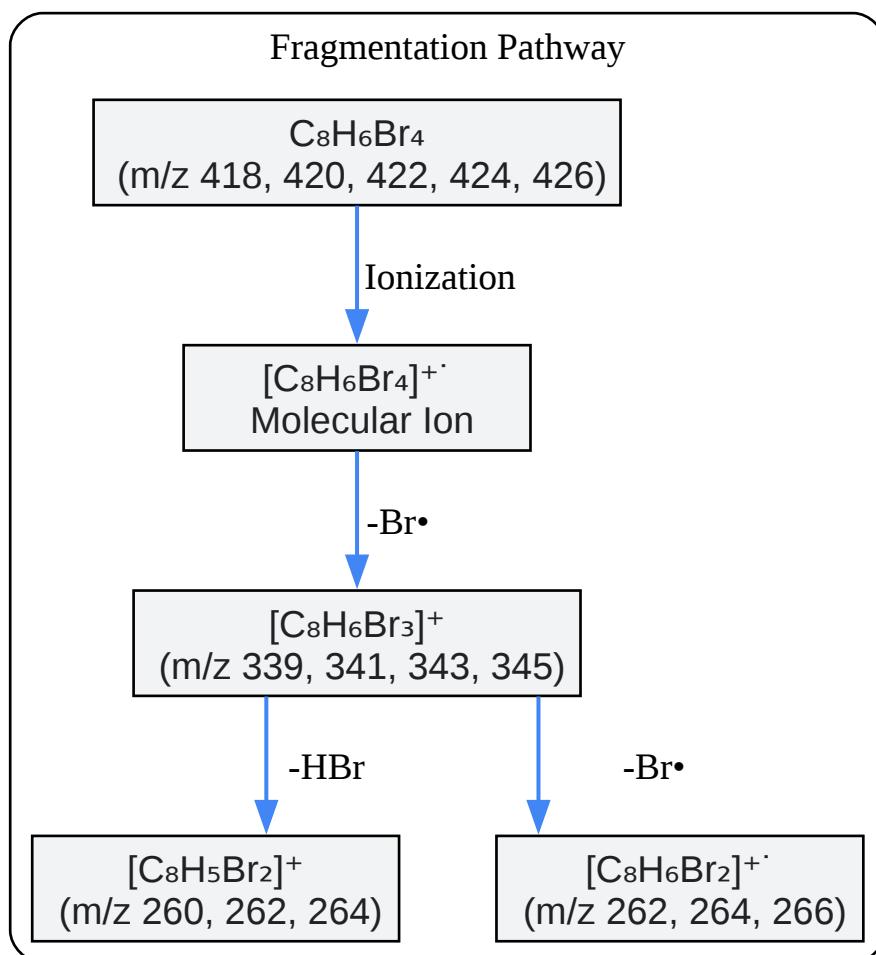
The fragmentation of **1,2-bis(dibromomethyl)benzene** is primarily dictated by the cleavage of the relatively weak benzylic carbon-bromine bonds.

- Initial Fragmentation: The most facile fragmentation step is the loss of a single bromine radical ( $\bullet\text{Br}$ ) from the molecular ion to form the  $[M-\text{Br}]^+$  cation. This is a common

fragmentation pathway for halogenated compounds.[2]

- Secondary Fragmentation: The  $[M-Br]^+$  ion can undergo further fragmentation. A common subsequent step is the loss of a molecule of hydrogen bromide (HBr).
- Further Fragmentation: Successive losses of bromine radicals and HBr molecules will lead to a cascade of fragment ions. The loss of the dibromomethyl side chain is also possible.
- Formation of Stable Ions: In the mass spectrometry of alkylbenzenes, the formation of the highly stable tropylium cation ( $C_7H_7^+$ ) at  $m/z$  91 is a very common and often results in the base peak.[3] However, due to the extensive bromination in **1,2-bis(dibromomethyl)benzene**, fragments retaining bromine atoms are also prominent.

The logical fragmentation pathway can be visualized as follows:



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Caption: Fragmentation pathway of **1,2-bis(dibromomethyl)benzene**.

## Mass Spectrum Data

The principal ions expected in the 70 eV electron ionization mass spectrum of **1,2-bis(dibromomethyl)benzene** are summarized in the table below. The m/z values correspond to the most abundant isotope in each cluster. The NIST Mass Spectrometry Data Center contains spectral data for this compound.[\[1\]](#)

m/z (Most Abundant Isotope)	Proposed Ion Structure	Relative Intensity	Notes
418, 420, 422, 424, 426	$[\text{C}_8\text{H}_6\text{Br}_4]^{+\bullet}$	Low	Molecular ion cluster
339, 341, 343, 345	$[\text{C}_8\text{H}_6\text{Br}_3]^+$	High	Loss of one Br atom
260, 262, 264	$[\text{C}_8\text{H}_5\text{Br}_2]^+$	High	Loss of Br and HBr
181, 183	$[\text{C}_8\text{H}_5\text{Br}]^+$	Medium	Loss of Br and HBr, then another Br
102	$[\text{C}_8\text{H}_6]^+$	Medium	Loss of all Br atoms

## Experimental Protocols

Acquiring a high-quality mass spectrum of **1,2-bis(dibromomethyl)benzene** can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[\[4\]](#) A generalized protocol is provided below.

## Sample Preparation

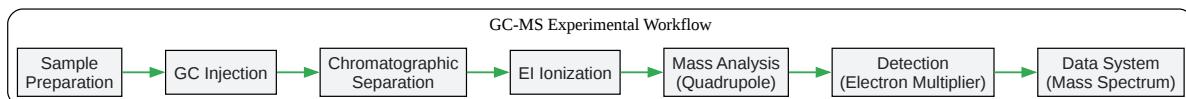
- Accurately weigh approximately 1 mg of **1,2-bis(dibromomethyl)benzene**.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

- Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low  $\mu\text{g/mL}$  range).

## GC-MS Instrumentation and Parameters

- System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
- GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, 5% phenyl methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection: 1  $\mu\text{L}$  of the sample solution in splitless mode.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 15 °C/min.
  - Final hold: Hold at 280 °C for 10 minutes.
- MS Parameters:
  - Ion Source Temperature: 230 °C.
  - Ionization Energy: 70 eV.
  - Mass Range: Scan from m/z 50 to 550.
  - Scan Rate: 2 scans/second.
  - Transfer Line Temperature: 280 °C.

The workflow for this experimental setup is illustrated below.



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Caption: General workflow for GC-MS analysis.

## Conclusion

The mass spectrometry of **1,2-bis(dibromomethyl)benzene** is characterized by distinct isotopic clusters and a predictable fragmentation pattern dominated by the sequential loss of bromine atoms and hydrogen bromide. The inherent stability of the aromatic ring coupled with the lability of the C-Br bonds provides a clear pathway for structural confirmation. The protocols and data presented herein offer a comprehensive guide for researchers utilizing mass spectrometry to analyze this and similar halogenated aromatic compounds, which are crucial intermediates in various fields of chemical and pharmaceutical development.

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